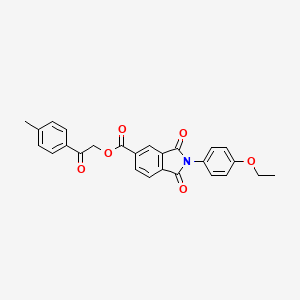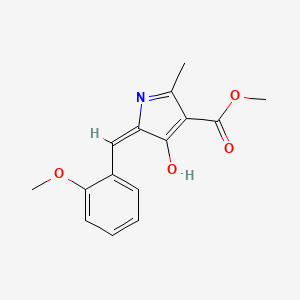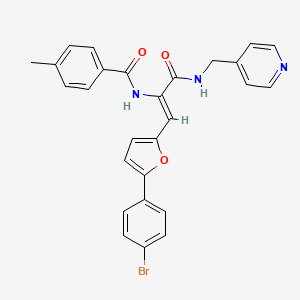![molecular formula C22H16ClF3N2O4 B11621639 5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-(Trifluormethyl)tetrahydropyrimidin-2(1H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Benzoyl-, Chlorphenyl-, Furyl-, Hydroxy- und Trifluormethylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-(Trifluormethyl)tetrahydropyrimidin-2(1H)-on umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt oft mit der Herstellung der Benzoyl- und Chlorphenyl-Zwischenprodukte, gefolgt von deren Kupplung mit der Furylgruppe unter spezifischen Reaktionsbedingungen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und der Einsatz von fortschrittlichen Katalysatoren können eingesetzt werden, um die Effizienz des Produktionsprozesses zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-(Trifluormethyl)tetrahydropyrimidin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann je nach Reaktionsbedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung einfacherer Derivate führen.
Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-(Trifluormethyl)tetrahydropyrimidin-2(1H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-(Trifluormethyl)tetrahydropyrimidin-2(1H)-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-methyl-tetrahydropyrimidin-2(1H)-on
- 5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-(Trifluormethyl)tetrahydropyrimidin-2(1H)-thion
Einzigartigkeit
Die Einzigartigkeit von 5-Benzoyl-6-[5-(2-Chlorphenyl)-2-furyl]-4-hydroxy-4-(Trifluormethyl)tetrahydropyrimidin-2(1H)-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Trifluormethylgruppe kann die Stabilität und Bioaktivität der Verbindung im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
Molekularformel |
C22H16ClF3N2O4 |
|---|---|
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
5-benzoyl-6-[5-(2-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H16ClF3N2O4/c23-14-9-5-4-8-13(14)15-10-11-16(32-15)18-17(19(29)12-6-2-1-3-7-12)21(31,22(24,25)26)28-20(30)27-18/h1-11,17-18,31H,(H2,27,28,30) |
InChI-Schlüssel |
IOACSLMWJMVTPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)


![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)
![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
